N-(Hexahydro-2,4-dioxo-5-pyrimidinyl)formamide
Description
N-(Hexahydro-2,4-dioxo-5-pyrimidinyl)formamide is a pyrimidine derivative characterized by a partially saturated six-membered ring with ketone groups at positions 2 and 4 and a formamide substituent at position 3. This compound is structurally related to bioactive pyrimidine diones, which are often explored in drug design due to their hydrogen-bonding capacity and metabolic stability.
Properties
CAS No. |
94201-56-6 |
|---|---|
Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
N-(2,4-dioxo-1,3-diazinan-5-yl)formamide |
InChI |
InChI=1S/C5H7N3O3/c9-2-7-3-1-6-5(11)8-4(3)10/h2-3H,1H2,(H,7,9)(H2,6,8,10,11) |
InChI Key |
MDYKHCIVCWSONE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-2,4-dioxo-5-pyrimidinyl)formamide typically involves the reaction of urea derivatives with formamide under controlled conditions . The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Hexahydro-2,4-dioxo-5-pyrimidinyl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions include various oxides, amine derivatives, and substituted compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(Hexahydro-2,4-dioxo-5-pyrimidinyl)formamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Hexahydro-2,4-dioxo-5-pyrimidinyl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between N-(Hexahydro-2,4-dioxo-5-pyrimidinyl)formamide and its analogs:
Note: Exact molecular formula inferred from structural data in .
Structural Analysis
- Core Ring Saturation : The target compound and its cysteine analog () share a hexahydro pyrimidine ring, enhancing conformational flexibility compared to aromatic pyrimidines. This may improve binding to enzyme active sites requiring induced-fit interactions.
- Substituent Diversity: The formamide group at C5 (common in ) provides hydrogen-bonding sites (NH and C=O), critical for interactions with biological targets. Amino groups (e.g., at C6 in ) increase hydrophilicity (logP = -1.90 vs. -0.5 for isobutyl derivatives ), affecting membrane permeability. Bulkier substituents (e.g., biphenylamino in ) enhance steric hindrance, improving target selectivity but reducing solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
